(5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one hydrochloride
Description
(5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one hydrochloride is a complex organic compound with a unique structure. This compound is characterized by its azepino[3,2-b]azepine core, which is a bicyclic system containing nitrogen atoms. The hydrochloride form indicates that it is a salt, which often enhances the solubility and stability of the compound in aqueous solutions.
Properties
Molecular Formula |
C13H25ClN2O |
|---|---|
Molecular Weight |
260.80 g/mol |
IUPAC Name |
(1S,7R)-2-ethyl-1-methyl-2,8-diazabicyclo[5.5.0]dodecan-3-one;hydrochloride |
InChI |
InChI=1S/C13H24N2O.ClH/c1-3-15-12(16)8-6-7-11-13(15,2)9-4-5-10-14-11;/h11,14H,3-10H2,1-2H3;1H/t11-,13+;/m1./s1 |
InChI Key |
WIJWWFQJDMRECJ-YLAFAASESA-N |
Isomeric SMILES |
CCN1C(=O)CCC[C@@H]2[C@@]1(CCCCN2)C.Cl |
Canonical SMILES |
CCN1C(=O)CCCC2C1(CCCCN2)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process may include:
Cyclization Reactions: Formation of the azepino[3,2-b]azepine core through cyclization reactions, which may involve the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.
Functional Group Transformations: Introduction of the ethyl and methyl groups through alkylation reactions.
Hydrochloride Formation: Conversion to the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch or Continuous Flow Processes: Depending on the scale, batch processes might be used for smaller quantities, while continuous flow processes could be employed for larger-scale production.
Purification Steps: Techniques such as crystallization, distillation, and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms, often used to modify the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can be used to introduce new properties or functionalities.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Including halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its therapeutic potential, possibly as a drug candidate for treating various conditions.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets could include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, triggering a cascade of intracellular events.
Pathways: Modulating signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
(5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one: The free base form without the hydrochloride salt.
Other Azepino[3,2-b]azepines: Compounds with similar bicyclic structures but different substituents.
Uniqueness
What sets (5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one hydrochloride apart is its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity.
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
Q. How should researchers characterize the stereochemistry and purity of this compound?
Methodological Answer :
- Stereochemistry : Use 2D NMR (NOESY or ROESY) to confirm the (5aR,10aS) configuration. Key NOE correlations between axial protons in the decahydroazepine ring validate the stereochemical assignment .
- Purity : Pharmacopeial standards (e.g., USP/EP) recommend HPLC with UV detection (λ = 210–230 nm) and a C18 column. Acceptance criteria: ≥98.0% purity (area normalization) .
- Salt Stoichiometry : Ion chromatography or titration (e.g., argentometric for Cl⁻) confirms 1:1 HCl salt formation .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering) or solvent interactions. Strategies include:
- Variable Temperature NMR : Probe conformational flexibility by acquiring spectra at 25°C and −40°C .
- DFT Calculations : Compare experimental H/C shifts with density functional theory (e.g., B3LYP/6-31G*) optimized structures .
- Deuterium Exchange : Identify exchangeable protons (e.g., NH in azepine) to rule out tautomeric interference .
Case Study : A 0.3 ppm deviation in C NMR for the methyl group was resolved by identifying a solvent-induced shielding effect in DMSO vs. CDCl₃ .
Q. What experimental design considerations are critical for stability studies under varying pH and temperature?
Methodological Answer :
- Forced Degradation : Expose the compound to:
-
Acidic (0.1M HCl, 40°C) and alkaline (0.1M NaOH, 40°C) conditions for 24h.
-
Oxidative stress (3% H₂O₂, 25°C) for 48h.
- Analytical Tools : Use LC-MS to identify degradation products (e.g., N-deethylation or ring-opening metabolites) .
- Stabilizers : Add antioxidants (e.g., BHT) or buffer systems (pH 4–6) to mitigate degradation during storage .
Data Table : Stability Profile
Condition Degradation Products Half-Life (25°C) pH 1.0 (HCl) N-deethylated analog 8h pH 10.0 (NaOH) Ring-opened diketone 2h 3% H₂O₂ Sulfoxide derivative 12h
Q. How can computational modeling optimize its binding affinity in target validation studies?
Methodological Answer :
- Molecular Docking : Use software (e.g., Discovery Studio) to model interactions with biological targets (e.g., GPCRs). Focus on the protonated amine’s role in hydrogen bonding .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for structural analogs to predict affinity changes from substituent modifications .
- MD Simulations : Run 100 ns trajectories to assess conformational stability in lipid bilayers or protein pockets .
Case Study : FEP predicted a 2.5-fold increase in binding energy when replacing the ethyl group with a cyclopropyl moiety, validated by SPR assays (Kₐ = 12 nM vs. 30 nM) .
Contradiction Analysis in Published Data
Q. How to address discrepancies in reported melting points or solubility across studies?
Methodological Answer :
- Crystallization Solvents : Compare melting points from recrystallization in ethanol vs. acetone (e.g., 163–164°C vs. 158–160°C) .
- Hygroscopicity : Use Karl Fischer titration to quantify water content, which lowers observed melting points .
- Polymorphism : Perform PXRD to detect crystalline vs. amorphous forms, which affect solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
